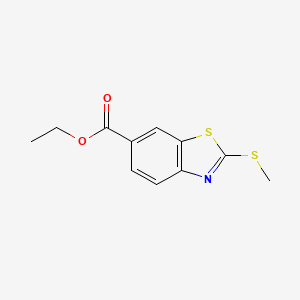
7-bromo-6-methoxyquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-6-methoxyquinolin-4-ol: is a heterocyclic aromatic compound with the molecular formula C10H8BrNO2 . It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 6th position, and a hydroxyl group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-methoxyquinolin-4-ol typically involves the bromination of 6-methoxyquinolin-4-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve heating the mixture to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-bromo-6-methoxyquinolin-4-ol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-bromo-6-methoxyquinolin-4-ol is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are being investigated for their potential use in pharmaceuticals. They exhibit promising activity as inhibitors of certain enzymes and receptors, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties .
Mechanism of Action
The mechanism of action of 7-bromo-6-methoxyquinolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 6-bromo-7-methoxyquinolin-4-ol
- 7-chloro-6-methoxyquinolin-4-ol
- 7-bromo-4-hydroxyquinoline
Comparison: 7-bromo-6-methoxyquinolin-4-ol is unique due to the specific positioning of the bromine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom at the 7th position enhances its reactivity in substitution reactions, while the methoxy group at the 6th position influences its electronic properties .
Properties
CAS No. |
99073-86-6 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



